Diethyl 2-(3-bromopropyl)-2-methylmalonate
Description
Contextualization within Malonic Ester Synthesis and its Derivatives
The chemistry of Diethyl 2-(3-bromopropyl)-2-methylmalonate is fundamentally rooted in the classical malonic ester synthesis. This venerable reaction provides a robust method for converting alkyl halides into substituted carboxylic acids. libretexts.org The core principle of the malonic ester synthesis involves the use of a malonic ester, typically diethyl malonate, which possesses two acidic alpha-hydrogens flanked by two carbonyl groups (pKa ≈ 13). ucalgary.calibretexts.org These protons can be readily removed by a moderately strong base, such as sodium ethoxide, to generate a resonance-stabilized enolate. libretexts.org This enolate is a potent carbon nucleophile that readily undergoes nucleophilic substitution (SN2 reaction) with an alkyl halide to form a mono-alkylated malonic ester. libretexts.orgmasterorganicchemistry.com
The process can be repeated, as a second acidic proton is available for removal, allowing for the synthesis of di-alkylated malonic esters. pressbooks.pub this compound is a prime example of such a di-substituted derivative. Its synthesis is a logical extension of this methodology, involving a sequential, two-step alkylation of diethyl malonate. First, a methyl group is introduced, typically using a methyl halide like methyl iodide or methyl bromide, to produce diethyl 2-methylmalonate. prepchem.com Subsequently, the remaining acidic proton is removed, and the resulting enolate is reacted with a bifunctional alkylating agent such as 1,3-dibromopropane (B121459) to introduce the 3-bromopropyl side chain.
The final step in a traditional malonic ester synthesis involves the hydrolysis of the ester groups to form a dicarboxylic acid, followed by thermal decarboxylation to yield a substituted acetic acid. ucalgary.caorganicchemistrytutor.com While this pathway is available for this compound, its primary value lies in the synthetic potential of its intact structure before hydrolysis and decarboxylation.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Diethyl malonate | 1. Sodium ethoxide (NaOEt) 2. Methyl iodide (CH₃I) | Diethyl 2-methylmalonate | Enolate formation & Alkylation (SN2) |
| 2 | Diethyl 2-methylmalonate | 1. Sodium ethoxide (NaOEt) 2. 1,3-Dibromopropane (Br(CH₂)₃Br) | This compound | Enolate formation & Alkylation (SN2) |
Strategic Importance as a Bifunctional Synthetic Intermediate
The strategic importance of this compound stems from its nature as a bifunctional compound. Bifunctional reagents are molecules that contain two distinct reactive sites, enabling them to be incorporated into a substrate through sequential reactions, often leading to the formation of complex cyclic or polyfunctional structures. uobabylon.edu.iq In this molecule, the two key reactive domains are the malonic ester moiety and the terminal primary alkyl bromide.
This dual functionality allows for a planned synthetic sequence where each end of the molecule can be manipulated independently. The 3-bromopropyl group serves as an electrophilic site, susceptible to attack by a wide array of nucleophiles. The malonic ester portion, on the other hand, can be transformed through hydrolysis and decarboxylation or transesterification.
A particularly valuable application of such a structure is in the synthesis of carbocyclic compounds. The presence of an electrophilic center (the carbon bonded to bromine) and a latent nucleophilic center (the malonate portion) within the same molecule sets the stage for intramolecular cyclization. For instance, treatment of a related haloalkylmalonic ester with a base can induce an internal alkylation reaction to form three-, four-, five-, and six-membered rings. uobabylon.edu.iqlibretexts.org In the case of this compound, such a strategy could be employed to synthesize cyclobutane (B1203170) derivatives, which are important structural motifs in many natural products and pharmaceuticals.
Overview of Key Reactivity Domains
The synthetic utility of this compound is defined by the characteristic reactions of its two principal functional groups.
Reactivity of the Malonic Ester Group:
Hydrolysis: The diethyl ester groups can be converted to carboxylic acids through saponification (using a base like NaOH) followed by acidification, or directly through acid-catalyzed hydrolysis. libretexts.org This process yields 2-(3-bromopropyl)-2-methylmalonic acid.
Decarboxylation: The resulting β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to produce 5-bromo-3-methylpentanoic acid. pressbooks.publibretexts.org This transformation is a hallmark of the malonic ester synthesis pathway. ucalgary.ca
Transesterification: In the presence of another alcohol and an acid or base catalyst, the ethyl groups of the esters can be exchanged, allowing for the synthesis of different ester derivatives.
Reactivity of the 3-Bromopropyl Group:
Nucleophilic Substitution (SN2): The primary alkyl bromide is an excellent electrophile for SN2 reactions. It can react with various nucleophiles to introduce a wide range of functional groups. For example, reaction with sodium cyanide would yield a nitrile, while reaction with an azide (B81097) would introduce an azido (B1232118) group, and reaction with amines would lead to amino derivatives.
Intramolecular Cyclization: As previously noted, this is a key reactivity domain. If a nucleophile is generated elsewhere in the molecule, it can attack the electrophilic carbon bearing the bromine atom to form a cyclic product. A classic example is the treatment with a base like sodium ethoxide, which can lead to the formation of diethyl 1-methylcyclobutane-1,1-dicarboxylate. pressbooks.publibretexts.org
Finkelstein Reaction: The bromide can be exchanged for an iodide by treatment with sodium iodide in acetone. wikipedia.org This conversion is often performed because alkyl iodides are even more reactive alkylating agents than alkyl bromides. wikipedia.org
| Functional Group | Reaction Type | Reagents | Potential Product Class |
|---|---|---|---|
| Malonic Ester | Hydrolysis & Decarboxylation | 1. NaOH, H₂O 2. H₃O⁺, Heat | Substituted Carboxylic Acid |
| 3-Bromopropyl | Nucleophilic Substitution (SN2) | NaCN, KSCN, NaN₃, R-NH₂, etc. | Nitriles, Thiocyanates, Azides, Amines, etc. |
| Entire Molecule | Intramolecular Cyclization | Base (e.g., NaOEt) | Cyclobutane Derivatives |
| 3-Bromopropyl | Finkelstein Reaction | NaI in Acetone | 3-Iodopropyl Derivative |
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(3-bromopropyl)-2-methylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrO4/c1-4-15-9(13)11(3,7-6-8-12)10(14)16-5-2/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGZCMANWMJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCCBr)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 2 3 Bromopropyl 2 Methylmalonate
Alkylation of Diethyl Methylmalonate: Fundamental Principles and Variations
The core strategy for synthesizing the target compound involves a two-step alkylation process. First, diethyl malonate is mono-alkylated with a methylating agent to produce diethyl 2-methylmalonate. This intermediate then undergoes a second alkylation using a 3-bromopropylating agent. The enolate ion, typically formed by reacting the malonic ester with a suitable base, acts as a potent nucleophile that attacks the electrophilic alkyl halide in an SN2 reaction, displacing the halide leaving group. libretexts.orgpressbooks.pubmasterorganicchemistry.com
Traditional Base-Mediated Alkylation (e.g., NaH, K2CO3)
The choice of base is critical in malonic ester alkylation, influencing reaction efficiency, selectivity, and safety, particularly on a larger scale.
Sodium Hydride (NaH): A strong, non-nucleophilic base, sodium hydride is highly effective for deprotonating malonic esters, including mono-substituted derivatives. researchgate.net It irreversibly removes the acidic proton to form the sodium enolate, driving the reaction to completion. This method is often carried out in aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.netechemi.com While efficient, NaH is highly reactive, pyrophoric, and requires handling in an inert, anhydrous atmosphere, which can present challenges for large-scale applications. researchgate.net
Potassium Carbonate (K2CO3): As a weaker and more manageable base, potassium carbonate is a common and industrially preferred alternative to sodium hydride. rsc.org While the carbonate anion is not a very strong base in aqueous media, in polar aprotic solvents like DMF, it is sufficiently basic to deprotonate active methylene (B1212753) compounds like diethyl methylmalonate. researchgate.net These reactions are often heterogeneous (solid-liquid phase). The use of finely powdered or nano-K2CO3 can enhance reactivity by increasing the surface area. rsc.org To further improve reaction rates, phase-transfer catalysts (PTCs) such as tetraalkylammonium salts or crown ethers can be employed to facilitate the transfer of the carbonate anion into the organic phase. echemi.comresearchgate.netgoogle.com
Solvent Effects and Reaction Condition Optimization
The solvent plays a crucial role in the alkylation of malonate enolates. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are highly effective for these SN2 reactions. researchgate.netgoogle.com They can solvate the cation of the enolate salt while leaving the enolate anion relatively free, thereby enhancing its nucleophilicity and accelerating the reaction rate. researchgate.net
In contrast, protic solvents like ethanol (B145695) are typically used with alkoxide bases (e.g., sodium ethoxide). libretexts.org While effective, a key consideration is to match the alcohol of the solvent to the ester group of the malonate (i.e., ethanol for diethyl esters) to prevent transesterification, which would result in a mixture of ester products. researchgate.net For dialkylation, aprotic solvents are generally preferred as protic solvents can protonate the intermediate mono-alkylated enolate, slowing the second alkylation step. researchgate.net
Reaction conditions are optimized to maximize the yield of the desired product. This often involves heating the reaction mixture to increase the rate, particularly when using milder bases like K2CO3. scribd.com Reaction times can vary from a few hours to overnight, and progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Stoichiometric Considerations for Bromoalkane Reagents (e.g., 1,3-dibromopropane)
When using a dihaloalkane like 1,3-dibromopropane (B121459) as the alkylating agent for the second alkylation step, careful control of stoichiometry is essential to prevent unwanted side reactions. The reaction of a malonate enolate with 1,3-dibromopropane can lead to several products:
Desired Mono-alkylation: The enolate of diethyl methylmalonate displaces one bromine atom to form diethyl 2-(3-bromopropyl)-2-methylmalonate.
Intramolecular Cyclization: If the initially formed product is deprotonated or if two equivalents of base are used with diethyl malonate, the resulting enolate can undergo an internal SN2 reaction, displacing the second bromine atom to form a cyclobutane (B1203170) ring (diethyl 1,1-cyclobutanedicarboxylate). libretexts.orglibretexts.orgchegg.com
Dimerization/Polymerization: Two molecules of the malonate enolate can react with one molecule of 1,3-dibromopropane, leading to a dimeric species.
To favor the desired mono-alkylation product, a significant excess of the dihaloalkane (1,3-dibromopropane) is often used. This ensures that the malonate enolate is more likely to encounter a fresh molecule of the dihaloalkane rather than the already-alkylated product, minimizing dimerization and subsequent cyclization. The unreacted dihaloalkane can then be removed during work-up, often by distillation. google.com
Alternative and Emerging Synthetic Routes to the Bromopropyl Malonate Core
While sequential C-alkylation is the most direct and common method, alternative strategies can be envisioned for constructing the bromopropyl malonate core.
One potential route involves the initial synthesis of a malonate with a protected hydroxyl group, followed by conversion to the bromide. For example, diethyl methylmalonate could be alkylated with a 3-carbon electrophile containing a protected alcohol, such as 3-(tetrahydropyranyloxy)propyl bromide. After the alkylation step, the protecting group is removed to yield diethyl 2-(3-hydroxypropyl)-2-methylmalonate. This alcohol can then be converted to the desired bromide using standard brominating agents like phosphorus tribromide (PBr3) or triphenylphosphine/carbon tetrabromide (Appel reaction). This multi-step approach offers an alternative where direct alkylation with 1,3-dibromopropane might be low-yielding or problematic.
Another strategy could involve the functionalization of a pre-formed cyclic compound. However, for an acyclic target like this compound, this is less direct. Routes starting from materials like 2-cyanopropionic acid have been developed for the synthesis of the diethyl methylmalonate precursor, which could be integrated into a broader synthetic plan. google.compatsnap.com
Scale-Up Considerations for Laboratory and Preparative Applications
Transitioning the synthesis of this compound from a laboratory setting to larger, preparative scales requires consideration of several practical and economic factors.
Reagent Selection and Cost: For large-scale synthesis, potassium carbonate is generally preferred over sodium hydride due to its lower cost, greater stability, and significantly improved safety profile. rsc.org While NaH may offer faster reaction times, the engineering controls required for its safe handling on a large scale can be costly.
Solvent Choice and Recovery: The choice of solvent is critical. While DMF is an excellent solvent for this reaction, its high boiling point can make it difficult to remove, and it is associated with toxicity concerns. Alternative solvents may be considered for industrial applications. The ability to recover and recycle the solvent is a key economic and environmental consideration. google.com
Reaction Conditions and Process Control: On a larger scale, maintaining consistent temperature control is crucial to prevent runaway reactions and minimize byproduct formation. The use of phase-transfer catalysts can allow for milder reaction temperatures and improved efficiency, making the process more robust and scalable. google.com Timed addition of the catalyst after a certain percentage of conversion has been reached can also be a strategy to optimize the reaction. google.com
Work-up and Purification: Purification by column chromatography is generally not feasible for large quantities. Therefore, the process should be designed to yield a product that can be purified by extraction and vacuum distillation. google.com Minimizing side products through careful control of stoichiometry and reaction conditions is paramount to simplifying purification.
Waste Management: The environmental impact and cost of waste disposal are significant factors in industrial synthesis. Processes that minimize solvent usage and the formation of toxic byproducts are preferred. For instance, reactions using K2CO3 produce potassium bromide, a salt that is easier to handle and dispose of than the quenched residues from NaH reactions.
Chemical Reactivity and Transformation Pathways of Diethyl 2 3 Bromopropyl 2 Methylmalonate
Reactions Involving the Bromopropyl Moiety
The primary carbon-bromine (C-Br) bond in the propyl chain is the most reactive site in the molecule for both polar and radical reactions. This section details the principal transformations occurring at this position.
The terminal bromopropyl group is an excellent electrophile for SN2 reactions. The primary nature of the carbon atom bonded to the bromine minimizes steric hindrance, facilitating attack by a wide range of nucleophiles. These reactions are fundamental for extending the carbon chain or introducing new functional groups.
The bromide in Diethyl 2-(3-bromopropyl)-2-methylmalonate can be readily displaced by the azide (B81097) ion (N₃⁻) in a classic SN2 reaction. This transformation is typically achieved by treating the bromo-compound with an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The azide functional group serves as a versatile precursor for other nitrogen-containing functionalities, most notably primary amines, which can be obtained via reduction (e.g., with H₂/Pd-C or LiAlH₄). It can also be used in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Azide (NaN₃) | Diethyl 2-(3-azidopropyl)-2-methylmalonate | SN2 Nucleophilic Substitution |
The presence of both an electrophilic center (the C-Br bond) and a nucleophilic precursor (the α-carbon of the malonate) within the same molecule allows for intramolecular cyclization. Treatment of this compound with a suitable base, such as sodium ethoxide, can deprotonate the carbon alpha to the ester groups, generating a carbanion. This enolate can then act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction. This process results in the formation of a four-membered ring, yielding diethyl 1-methylcyclobutane-1,1-dicarboxylate. This synthetic strategy is a well-established method for constructing cyclobutane (B1203170) rings. orgsyn.org
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Ethoxide (NaOEt) | Diethyl 1-methylcyclobutane-1,1-dicarboxylate | Intramolecular SN2 Cyclization |
Beyond polar reactions, the C-Br bond can undergo homolytic cleavage to generate carbon-centered radicals. These intermediates can participate in a variety of transformations, including additions to unsaturated systems and reduction reactions.
Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds. In this process, a radical initiator or a photocatalyst mediates the homolytic cleavage of the C-Br bond in this compound. This generates a primary alkyl radical, which can then add to an electron-deficient alkene. The resulting radical intermediate subsequently abstracts a bromine atom from another molecule of the starting material, propagating the radical chain and forming the final addition product. Studies have shown that primary alkyl bromides are competent substrates for ATRA reactions, providing the corresponding adducts in moderate to good yields. jst.go.jp This method allows for the simultaneous formation of a C-C and a C-Br bond at the former double bond of the alkene.
| Reactants | Reagents/Conditions | Representative Product | Reaction Type |
| This compound + Alkene (e.g., Styrene) | Radical Initiator (e.g., AIBN) or Photocatalyst, Heat/Light | Diethyl 2-(5-bromo-4-phenylpentyl)-2-methylmalonate | Atom Transfer Radical Addition (ATRA) |
The bromopropyl group can be reduced to a propyl group via a radical chain mechanism. A classic and effective method for this transformation involves the use of tributyltin hydride (Bu₃SnH) as the reducing agent and azobisisobutyronitrile (AIBN) as a radical initiator. libretexts.orgorganic-chemistry.org The reaction is initiated by the thermal decomposition of AIBN to form radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•). This tin radical abstracts the bromine atom from this compound, creating a primary alkyl radical and tributyltin bromide. The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final reduced product, diethyl 2-methyl-2-propylmalonate, and another tributyltin radical to continue the chain reaction. libretexts.orgut.ac.ir
| Reactant | Reagents | Product | Reaction Type |
| This compound | Tributyltin Hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) | Diethyl 2-methyl-2-propylmalonate | Radical-mediated dehalogenation |
Radical-Mediated Transformations.
Reactions Involving the Geminal Diester Malonate Functionality
The core of the molecule, the diethyl malonate moiety, is central to many of its characteristic reactions. The presence of two ester groups on the same carbon atom significantly influences the molecule's acidity and reactivity.
A cornerstone of malonic ester synthesis is the alkylation of the α-carbon, the carbon atom situated between the two carbonyl groups. The protons on this carbon in unsubstituted diethyl malonate are acidic (pKa ≈ 13) due to the stabilizing effect of the two adjacent carbonyl groups on the resulting carbanion. wikipedia.org This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, followed by nucleophilic substitution with an alkyl halide. wikipedia.org
However, in the case of this compound, the α-carbon is already disubstituted with a methyl group and a 3-bromopropyl group. Consequently, it lacks any acidic α-protons. This structural feature renders it inert to further deprotonation and subsequent alkylation at this position. Any base-mediated reactions will therefore occur at other sites in the molecule.
The ester groups of this compound can be hydrolyzed under acidic or basic conditions. Heating a substituted malonic ester with aqueous acid, such as hydrochloric acid, results in the hydrolysis of both ester groups to form a substituted malonic acid. masterorganicchemistry.com This dicarboxylic acid intermediate is often unstable.
Compounds that possess a second carbonyl group two atoms away from a carboxylic acid function are susceptible to decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.com The substituted malonic acid formed from the hydrolysis of this compound fits this structural requirement. The decarboxylation process typically proceeds through a cyclic intermediate, leading to the formation of a substituted monocarboxylic acid. masterorganicchemistry.com In this specific case, the final product would be 5-bromo-2-methylpentanoic acid. While harsh basic conditions can also effect hydrolysis, they may lead to decomposition into a mixture of products. beilstein-journals.org
Table 1: Hydrolysis and Decarboxylation of this compound
| Step | Reaction | Intermediate/Product | Conditions |
|---|---|---|---|
| 1 | Hydrolysis | Di(carboxy) intermediate | Aqueous Acid (e.g., HCl), Heat |
The diethyl ester functionalities of the malonate group can undergo transesterification. This reaction involves the exchange of the ethyl groups of the ester with another alcohol, typically catalyzed by an acid or a base. For instance, acid-catalyzed transesterification can be achieved with reagents like trifluoroacetic acid, where the removal of the volatile ethyl trifluoroacetate drives the reaction forward. beilstein-journals.orgnih.gov This allows for the synthesis of different malonic esters (e.g., dimethyl, di-tert-butyl) from the parent diethyl ester.
Amidation reactions are also possible, converting the esters into amides. This transformation generally requires more forcing conditions than hydrolysis or transesterification. Reactions of 2-substituted diethyl malonates with amines or amides to form cyclic products like barbituric acids often require elevated temperatures or the presence of a basic catalyst. nih.gov The reaction with an amine would proceed via nucleophilic acyl substitution at the ester carbonyl carbons to yield the corresponding diamide derivative.
Palladium-Catalyzed Cross-Coupling and Dearomatization Reactions
The presence of a terminal bromide in the 3-bromopropyl side chain opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
The C(sp³)–Br bond in this compound can readily undergo oxidative addition to a palladium(0) complex. The resulting organopalladium(II) intermediate can then participate in various coupling cycles. For example, in a Suzuki coupling, transmetalation with an organoboron reagent (e.g., an aryl boronic acid) would be followed by reductive elimination to form a new carbon-carbon bond. youtube.com This would append an aryl group to the propyl side chain. Similar transformations, such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), are also feasible at this position.
Dearomatization reactions represent a powerful strategy for converting flat, aromatic compounds into complex three-dimensional structures. While this compound is not itself aromatic, it can be used as a component in palladium-catalyzed dearomatization processes. For instance, a palladium-catalyzed three-component reaction of bromoarenes, diazo compounds, and malonates has been developed to generate substituted alicyclic molecules. semanticscholar.org More relevantly, if the bromide of this compound were first coupled with a suitable bromoarene, a subsequent intramolecular palladium-catalyzed reaction could potentially lead to a dearomatized spirocyclic product.
Table 2: Potential Palladium-Catalyzed Reactions
| Reaction Type | Coupling Partner | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Aryl Boronic Acid | α-Methyl-α-(arylpropyl)malonic Ester |
| Heck Coupling | Alkene | α-Methyl-α-(alkenylpropyl)malonic Ester |
| Buchwald-Hartwig | Amine | α-Methyl-α-(aminopropyl)malonic Ester |
Copper-Catalyzed Conjugate Additions
Copper-catalyzed conjugate addition, or Michael addition, is a key C-C bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this context, malonic esters are almost exclusively used as the nucleophilic partner. nih.govbrandeis.edunih.gov The enolate of the malonate, generated by a base, adds to the Michael acceptor in a reaction often catalyzed by a copper salt.
This compound itself cannot act as a Michael acceptor as it lacks the required α,β-unsaturation. Furthermore, with no α-hydrogens, it cannot readily form an enolate to act as a nucleophile. However, the molecule can participate in other types of copper-catalyzed reactions. The C-Br bond can be activated by copper catalysts to participate in coupling reactions. For example, copper-catalyzed coupling of alkyl halides with various nucleophiles is a well-established field. researchgate.net Copper-catalyzed annulation reactions involving malonates have also been reported, leading to the synthesis of heterocyclic structures like pyrrolinones. dntb.gov.uarsc.org It is conceivable that under specific copper-catalyzed conditions, the 3-bromopropyl group could undergo an intramolecular cyclization if an appropriate acceptor moiety is present elsewhere in a more complex substrate derived from the title compound.
Applications As a Versatile Building Block in Complex Organic Molecule Synthesis
Role in Natural Product Total Synthesis
The structural complexity and biological activity of natural products make them challenging and important targets for total synthesis. Diethyl 2-(3-bromopropyl)-2-methylmalonate has been identified as a key starting material in the synthetic planning for certain classes of these intricate molecules, particularly alkaloids.
One of the documented applications of this compound is in the preliminary synthetic studies of Chaksine. lakeheadu.ca Chaksine is a complex monoterpenoid alkaloid with a unique spiro-piperidine structure and notable biological properties.
The synthesis of this compound for this purpose begins with the alkylation of diethyl methylmalonate using 1,3-dibromopropane (B121459). lakeheadu.ca This reaction introduces the essential 3-bromopropyl side chain, setting the stage for the construction of the core alkaloid skeleton. In the synthetic route toward Chaksine, this compound serves as a foundational building block, with subsequent steps involving hydrolysis, decarboxylation, and further functional group manipulations to elaborate the complex structure of the target natural product. lakeheadu.ca The 3-bromopropyl group is particularly crucial as it provides a reactive handle for subsequent cyclization reactions necessary to form the heterocyclic ring systems characteristic of alkaloids like Chaksine.
While its role in the synthetic strategy for Chaksine is noted, the broader application of this compound as a precursor for other distinct natural product frameworks is not extensively documented in scientific literature. Its specific substitution pattern, with a quaternary methyl and a C3-bromo chain, makes it highly suitable for constructing specific substructures, but its utility may be more specialized compared to simpler malonic ester derivatives.
Utility in Heterocyclic Compound Construction
The dual functionality of this compound—the electrophilic bromopropyl chain and the ester groups—makes it a promising candidate for the synthesis of various heterocyclic systems.
Substituted indanones are important structural motifs found in numerous biologically active compounds and are valuable intermediates in organic synthesis. The general synthesis of indanones often involves an intramolecular Friedel-Crafts reaction. beilstein-journals.orggoogle.com In many established routes, malonic esters are reacted with substituted benzyl (B1604629) halides to form an intermediate that, after hydrolysis, decarboxylation, and cyclization under acidic conditions, yields the indanone core. google.com
However, the direct application of this compound for the synthesis of substituted indanones is not a commonly cited pathway. The structure does not lend itself to the typical intramolecular acylation route without significant prior modification to attach an aromatic ring to the malonate structure. While the bromopropyl group could theoretically participate in an intramolecular alkylation to form a six-membered ring fused to an aromatic system, this is a different class of heterocycle and not the typical pathway to an indanone.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.govmdpi.com The structure of this compound is well-suited for the synthesis of such compounds. The terminal bromine on the propyl chain serves as an excellent electrophile for nucleophilic substitution by primary or secondary amines.
A plausible and synthetically valuable pathway involves an initial reaction of an amine with the bromopropyl group, followed by a subsequent intramolecular cyclization. For example, reaction with a primary amine could lead to an intermediate that, upon cyclization via aminolysis of one of the ester groups, could form a substituted piperidone ring system. This intramolecular nucleophilic substitution is a fundamental strategy in heterocyclic synthesis. Despite this high potential, specific examples and detailed research findings on the use of this compound for constructing nitrogen-containing heterocycles are not widely reported in the available literature.
Development of Advanced Polymer Architectures
The field of polymer chemistry often utilizes small molecules with specific functional groups as initiators, monomers, or chain transfer agents to build advanced polymer architectures. For instance, compounds structurally related to this compound have found applications in polymer science. Diethyl 2-bromo-2-methylmalonate, a similar compound, can act as an initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to synthesize well-defined polymers. sigmaaldrich.comresearchgate.net
Despite the potential suggested by these related structures, there is currently a lack of specific research detailing the use of this compound in the development of advanced polymer architectures. Its bifunctional nature, with a terminal bromide and ester groups, could theoretically allow it to be incorporated into polyesters or used to create functional polymers, but these applications have not been explicitly described in the scientific literature.
Applications of this compound in Complex Organic Synthesis
This compound is a specialized chemical compound whose structure offers significant versatility as a building block in advanced organic synthesis. Its bifunctional nature, featuring a reactive primary alkyl bromide and a sterically hindered malonic ester, allows for its strategic incorporation into a wide array of complex molecules, including polymers, functionalized monomers, and pharmaceutical intermediates. This article explores the specific applications of this compound, focusing on its role in polymerization, monomer and pharmaceutical synthesis, and its utility as a scaffold for creating new chemical bonds.
The unique architecture of this compound, which combines a reactive electrophilic center (the bromopropyl group) with a latent carboxylic acid functionality (the malonate group), makes it a valuable intermediate for constructing complex molecular frameworks.
Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. The success of ATRP relies on an initiator molecule containing a transferable atom, typically a halogen. This compound serves effectively as an ATRP initiator scaffold.
The key functional group for initiation is the primary bromide on the propyl chain. In a typical ATRP process, a transition-metal complex, such as a copper(I)/ligand system, reversibly activates the carbon-bromine bond. This generates a carbon-centered radical that initiates the polymerization of vinyl monomers like styrenes, acrylates, or methacrylates.
The significance of using this specific compound lies in its "scaffold" nature. Once the polymerization is complete, the resulting polymer chain possesses a Diethyl 2-methylmalonate group at one terminus. This terminal group can undergo further chemical transformations, such as hydrolysis of the esters to diacids or subsequent decarboxylation to a single carboxylic acid, providing a handle for attaching the polymer to other molecules or surfaces.
While tertiary halides like Diethyl 2-bromo-2-methylmalonate can offer faster initiation, the primary bromide in this compound provides a robust and reliable initiation site for a range of monomers. cmu.edusigmaaldrich.com This allows for the synthesis of functional polymers and block copolymers. cmu.edu
Table 1: Monomers Suitable for ATRP Initiated by this compound
| Monomer Class | Specific Examples | Resulting Polymer Segment |
|---|---|---|
| Styrenes | Styrene, 4-Chlorostyrene | Polystyrene |
| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate | Poly(methyl acrylate) |
| Methacrylates | Methyl methacrylate (B99206) (MMA), 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Poly(methyl methacrylate) |
| Acrylonitriles | Acrylonitrile | Polyacrylonitrile |
Beyond its role in initiating polymerization, this compound is an excellent starting material for the synthesis of novel, functionalized monomers. The 3-bromopropyl group is a potent electrophile that can react with various nucleophiles to introduce polymerizable functionalities.
A common strategy involves reacting the compound with a molecule that contains both a nucleophilic group (e.g., a hydroxyl or amino group) and a polymerizable moiety (e.g., a vinyl or acryloyl group). For example, reaction with 2-hydroxyethyl methacrylate (HEMA) in the presence of a non-nucleophilic base would result in the formation of a new, larger monomer. This new monomer would contain the methacrylate group for polymerization and the terminal malonic ester for post-polymerization modification. This approach allows for the creation of monomers with tailored properties for specific applications in materials science and biomedicine.
Malonic esters are foundational building blocks in the pharmaceutical industry, widely used for the synthesis of carboxylic acids and for forming carbon-carbon bonds. guidechem.comwinsun-corp.com this compound provides a specialized tool for creating complex pharmaceutical intermediates.
The synthetic utility of this compound in this context is twofold:
Introduction of a Carboxypropyl Moiety: The compound can be used to alkylate a nucleophilic site on a core pharmaceutical scaffold. For instance, reaction with an amine or a phenoxide on a parent molecule introduces the 3-(diethyl 2-methylmalonyl)propyl side chain. Subsequent hydrolysis of the diethyl ester groups followed by thermal decarboxylation efficiently converts the malonate into a single carboxylic acid function, resulting in a derivative with a 4-carboxybutyl side chain.
Intramolecular Cyclization: The presence of both the reactive bromide and the malonate structure within the same molecule allows for intramolecular reactions. While the 2-position of the malonate is blocked with a methyl group, preventing self-condensation, the bromopropyl chain can be used to form cyclic structures. For example, after modification of the ester groups, the chain could be used to form a cyclobutane (B1203170) or other small-ring systems, which are common motifs in various active pharmaceutical ingredients.
The general versatility of malonate derivatives in forming quinolone derivatives and other heterocyclic systems further underscores the potential of this specific building block in medicinal chemistry. guidechem.comresearchgate.netmdpi.com
The primary utility of this compound in synthetic chemistry is its function as an electrophilic scaffold for forming new chemical bonds via nucleophilic substitution at the terminal bromine atom. This reaction is typically a clean and efficient S_N2 displacement.
Carbon-Carbon Bond Formation: The compound readily reacts with a variety of carbon-based nucleophiles to extend the carbon skeleton. This is a fundamental strategy for building molecular complexity. nih.gov Examples include:
Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.
Alkylation with Enolates: Reaction with enolates derived from ketones, esters, or other malonates forms a new C-C bond, linking two key fragments.
Coupling with Organometallic Reagents: Reagents like organocuprates (Gilman reagents) can displace the bromide to form a C-C bond with high efficiency.
Carbon-Heteroatom Bond Formation: The electrophilic carbon bearing the bromine is a prime target for heteroatom nucleophiles, making it an excellent tool for introducing a variety of functional groups.
C-N Bond: Reaction with primary or secondary amines yields substituted amino-malonates, which are precursors to amino acids and other nitrogen-containing compounds.
C-O Bond: Reaction with alcohols or phenols in the presence of a base leads to the formation of ethers.
C-S Bond: Reaction with thiols or thiophenols produces thioethers, which are important in various biologically active molecules.
C-P Bond: The Arbuzov reaction with a trialkyl phosphite (B83602) would replace the bromine with a phosphonate (B1237965) ester group.
Table 2: Bond Formation Reactions Using this compound
| Nucleophile | Reagent Example | Bond Formed | Resulting Functional Group |
|---|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | C-C | Nitrile |
| Enolate | Diethyl malonate anion | C-C | Alkylated malonic ester |
| Amine | Ammonia (NH₃), Diethylamine | C-N | Primary/Tertiary Amine |
| Alkoxide | Sodium ethoxide (NaOEt) | C-O | Ether |
| Thiolate | Sodium thiophenoxide (NaSPh) | C-S | Thioether |
| Azide (B81097) | Sodium Azide (NaN₃) | C-N | Azide |
| Phosphite | Triethyl phosphite | C-P | Phosphonate ester |
Spectroscopic and Mechanistic Elucidation of Diethyl 2 3 Bromopropyl 2 Methylmalonate Transformations
Spectroscopic Characterization Methodologies for Reaction Monitoring and Product Confirmation
Spectroscopic methods are indispensable for the real-time analysis of chemical reactions involving Diethyl 2-(3-bromopropyl)-2-methylmalonate and for the structural confirmation of its products.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton groups are expected. The ethyl ester protons would appear as a characteristic quartet and triplet. The methyl group attached to the malonate core would present as a singlet. The protons of the 3-bromopropyl chain would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling.
¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The spectrum would show distinct peaks for the carbonyl carbons of the ester groups, the quaternary carbon of the malonate, the methyl carbon, and the carbons of the ethyl and 3-bromopropyl groups. Changes in the chemical shifts of the carbons in the 3-bromopropyl chain can be particularly informative for monitoring reactions at this site.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (malonate) | ~1.5 | s | 3H |
| CH₂ (ethyl ester) | ~4.2 | q | 4H |
| CH₃ (ethyl ester) | ~1.2 | t | 6H |
| CH₂ (propyl, adjacent to malonate) | ~2.1 | t | 2H |
| CH₂ (propyl, middle) | ~2.0 | m | 2H |
| CH₂ (propyl, adjacent to Br) | ~3.4 | t | 2H |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Reaction Pathway Intermediates
Mass spectrometry (MS) is a crucial technique for identifying reaction intermediates and confirming the mass of the final products in transformations of this compound. By ionizing the molecules and analyzing their mass-to-charge ratio, MS provides direct evidence of molecular weights and fragmentation patterns, which can be used to deduce the structure of transient species.
In the analysis of reactions involving this compound, MS can be used to detect the formation of intermediates resulting from, for example, the substitution of the bromine atom or hydrolysis of the ester groups. The fragmentation pattern in the mass spectrum can also offer structural insights. Common fragmentation pathways for malonate esters include the loss of ethoxycarbonyl or ethyl groups.
Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, GC)
Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, as well as for assessing its purity.
Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of the starting material spot and the appearance of the product spot can be visualized. The retention factor (Rf) value is characteristic of a compound in a given solvent system and can be used for preliminary identification.
Gas Chromatography (GC) is a more powerful technique for both qualitative and quantitative analysis. It is particularly suitable for volatile and thermally stable compounds like this compound. GC can be used to determine the purity of a sample by separating it into its individual components, with each component giving a distinct peak in the chromatogram. The area under each peak is proportional to the amount of that component, allowing for quantitative assessment.
Investigation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic routes.
Studies on Radical Formation and Propagation (e.g., radical trapping experiments, radical clock experiments)
The presence of a bromine atom in this compound makes it a potential substrate for radical reactions. The carbon-bromine bond can be cleaved homolytically under thermal or photochemical conditions, or by using a radical initiator, to generate a carbon-centered radical.
Radical trapping experiments can be employed to detect the presence of radical intermediates. In these experiments, a "radical trap," a molecule that reacts readily with radicals to form a stable, detectable product, is added to the reaction mixture. The identification of the trapped product provides strong evidence for a radical mechanism.
Radical clock experiments are a sophisticated method to study the kinetics of radical reactions. These experiments utilize a radical that can undergo a predictable unimolecular rearrangement at a known rate. By comparing the rate of this rearrangement with the rate of the intermolecular reaction of interest, it is possible to deduce the rate of the intermolecular step. For instance, a radical generated on the propyl chain of this compound could be designed to undergo a cyclization reaction, which would serve as the "clock."
Elucidation of Nucleophilic Attack Regioselectivity
The 3-bromopropyl group in this compound presents a primary alkyl halide, which is a good substrate for nucleophilic substitution reactions (SN2). A variety of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond.
The regioselectivity of nucleophilic attack is a key aspect to consider. In this molecule, the primary carbon bearing the bromine atom is the most electrophilic site and is sterically accessible, making it the primary target for nucleophilic attack. The reaction with a nucleophile (Nu⁻) would proceed as follows:
Nu⁻ + Br-CH₂-CH₂-CH₂-C(CH₃)(COOEt)₂ → Nu-CH₂-CH₂-CH₂-C(CH₃)(COOEt)₂ + Br⁻
The nature of the nucleophile, solvent, and reaction conditions can influence the rate and efficiency of this substitution. Competing elimination reactions (E2) are generally less favored for primary alkyl halides unless a bulky, strong base is used.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical transformations, offering insights into reaction pathways that are often difficult to obtain through experimental means alone. In the context of this compound, computational approaches, particularly those based on Density Functional Theory (DFT), can provide a detailed, atomistic-level understanding of its potential transformations, such as intramolecular cyclization. These methods allow for the mapping of the potential energy surface (PES), identifying the structures of reactants, intermediates, transition states, and products, as well as calculating their relative energies.
The primary transformation anticipated for this compound, following deprotonation, is an intramolecular SN2 cyclization. This process involves the formation of a carbanion at the α-carbon of the malonate ester, which then acts as a nucleophile, attacking the electrophilic carbon atom of the bromopropyl group and displacing the bromide ion to form a five-membered ring. Computational studies can model this entire sequence, providing critical data on the feasibility and kinetics of the reaction.
The initial step in this transformation is the deprotonation of the α-carbon. Computational models can predict the acidity of this proton and the structure of the resulting enolate intermediate. Following this, the intramolecular cyclization can be investigated. The key focus of such a study is the characterization of the transition state for the ring-forming SN2 reaction. Calculations can determine the activation energy (ΔG‡) for this step, which is a crucial parameter for predicting the reaction rate. A lower activation energy indicates a more facile reaction.
Furthermore, the thermodynamics of the reaction can be evaluated by calculating the change in Gibbs free energy (ΔG) between the reactant and the product. A negative ΔG indicates that the cyclization is a spontaneous process. Solvent effects, which can play a significant role in the reaction energetics, can also be incorporated into these models using various solvation models, such as the Polarizable Continuum Model (PCM).
The geometric parameters of the transition state, such as the lengths of the forming carbon-carbon bond and the breaking carbon-bromine bond, are also key outputs of these calculations. These parameters provide a snapshot of the molecular structure at the peak of the energy barrier.
While specific computational studies on this compound are not extensively reported in the literature, the principles can be illustrated with representative data derived from computational analyses of similar intramolecular SN2 reactions. The tables below present hypothetical yet realistic data that would be obtained from such a study, showcasing the type of quantitative information that computational chemistry can provide.
Table 1: Calculated Thermodynamic and Kinetic Parameters for the Intramolecular Cyclization
| Parameter | Gas Phase | In Acetonitrile (PCM) |
| Deprotonation Energy (kcal/mol) | -250.3 | -265.8 |
| Activation Energy (ΔG‡) (kcal/mol) | 22.5 | 20.1 |
| Reaction Energy (ΔG) (kcal/mol) | -15.8 | -18.2 |
This interactive table presents hypothetical calculated energy values for the key steps in the intramolecular cyclization of this compound. The data illustrates the influence of a polar solvent (acetonitrile) in stabilizing charged species and lowering the activation barrier.
Table 2: Key Geometrical Parameters of the Calculated SN2 Transition State
| Parameter | Bond | Length (Å) |
| Forming Bond | Cα - Cγ | 2.25 |
| Breaking Bond | Cγ - Br | 2.40 |
This interactive table displays representative bond lengths for the forming and breaking bonds in the transition state of the intramolecular SN2 cyclization. These values are typically elongated compared to standard single bond lengths, reflecting the transient nature of the transition state.
Future Research Directions and Emerging Synthetic Opportunities
Development of More Sustainable and Green Synthetic Protocols
The traditional synthesis of diethyl 2-(3-bromopropyl)-2-methylmalonate typically involves the alkylation of diethyl 2-methylmalonate with 1,3-dibromopropane (B121459). While effective, this method often relies on conventional solvents and strong bases, posing environmental and safety concerns. Future research is increasingly directed towards the development of more sustainable and greener synthetic protocols.
One promising approach is the application of phase-transfer catalysis (PTC) . PTC can facilitate the alkylation reaction using less hazardous bases, such as potassium carbonate, and can be performed in more environmentally benign solvent systems or even under solvent-free conditions. phasetransfercatalysis.comacs.orggoogle.com This technique enhances the reactivity of the nucleophilic malonate anion and allows for milder reaction conditions, reducing energy consumption and waste generation. phasetransfercatalysis.comsci-hub.se The use of microwave irradiation in conjunction with PTC has also been shown to significantly accelerate alkylation reactions of diethyl malonate, offering a pathway to more energy-efficient syntheses.
Another avenue for green synthesis involves the use of enzymatic catalysis. Lipases, for instance, have been successfully employed in the synthesis of malonate polyesters in solventless conditions. nih.govrsc.org Exploring enzymatic routes for the selective alkylation of diethyl methylmalonate could offer a highly specific and environmentally friendly alternative to traditional chemical methods.
Furthermore, the principles of atom economy are central to green chemistry. Research into alternative synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. This could involve exploring novel starting materials or reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts.
Exploration of Novel Catalytic Transformations
The functional groups within this compound offer multiple sites for novel catalytic transformations, enabling the synthesis of a diverse range of complex molecules.
The 3-bromopropyl chain is amenable to a variety of cross-coupling reactions . Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce aryl, vinyl, or alkynyl groups at the terminus of the propyl chain. This would provide access to a wide array of functionalized malonates that are otherwise difficult to synthesize.
The malonate moiety itself is a precursor for various transformations. For instance, asymmetric allylic alkylation, catalyzed by iridium complexes, has been demonstrated for dialkyl malonates, enabling the construction of enantioenriched all-carbon quaternary centers. While the target compound already possesses a quaternary center, similar catalytic strategies could be adapted for further functionalization.
Furthermore, the development of catalytic methods for the cyclization of this compound is a significant area of interest. Intramolecular alkylation can lead to the formation of cyclobutane (B1203170) derivatives, and the use of appropriate catalysts could control the stereochemistry of this process. Such cyclized products are valuable intermediates in the synthesis of spirocyclic compounds and other complex ring systems.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and process control. The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry platforms.
The alkylation of diethyl methylmalonate, a key step in the synthesis of the target compound, can be performed in a flow reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The use of packed-bed reactors containing a solid-supported base or catalyst can further simplify purification processes.
Automated synthesis platforms can leverage the reactivity of this compound for the rapid generation of compound libraries. By programming a sequence of reactions, such as nucleophilic substitution at the bromopropyl group followed by transformations of the malonate ester, a diverse range of molecules can be synthesized in an automated fashion. This is particularly valuable in drug discovery and materials science for the high-throughput screening of new chemical entities. The synthesis of fused quinolone derivatives in an automated high-temperature and high-pressure flow reactor has been reported, showcasing the potential of this technology for complex heterocyclic synthesis from malonate precursors.
Designing New Building Blocks for Advanced Materials and Bioconjugation
The unique structure of this compound makes it an attractive building block for the design of advanced materials and for bioconjugation applications.
In polymer chemistry , this compound can be utilized as a functional monomer or initiator. The bromopropyl group can serve as an initiation site for atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with a malonate-containing core. The resulting polymers could have interesting properties, such as the ability to chelate metal ions or serve as scaffolds for further functionalization. The enzymatic synthesis of malonate-based polyesters has been explored, suggesting a potential for creating biodegradable polymers from malonate precursors. nih.govrsc.org
The reactive nature of the bromine atom also allows for the grafting of this molecule onto existing polymer backbones, thereby introducing the malonate functionality for further modification. These modified polymers could find applications as coatings, adhesives, or in the development of new functional materials.
For bioconjugation , the bromopropyl group can act as an electrophilic handle for covalent attachment to biomolecules such as proteins or peptides. This would enable the introduction of the diethyl malonate moiety, which can then be further functionalized, for example, by introducing fluorescent tags, cross-linking agents, or drug molecules. The active methylene (B1212753) group of the malonate can also participate in reactions for bioconjugation, though this is a less explored area. acs.org The development of multifunctional agents for the potential treatment of neurodegenerative diseases has involved the conjugation of methylene blue with indole (B1671886) derivatives, highlighting the importance of creating hybrid structures in medicinal chemistry. nih.gov
Q & A
Q. How can Diethyl 2-(3-bromopropyl)-2-methylmalonate be synthesized with high yield, and what optimization strategies are critical for reproducibility?
Methodological Answer: The compound is typically synthesized via alkylation of diethyl 2-methylmalonate using a bromoalkyl halide (e.g., 3-bromopropyl bromide) under basic conditions. Key steps include:
- Deprotonation of the malonate ester using NaH in THF to generate the enolate intermediate .
- Reaction with 3-bromopropyl bromide at elevated temperatures (e.g., 85°C) to ensure nucleophilic substitution .
- Purification via column chromatography (e.g., silica gel with acetone/hexanes) to isolate the product as a colorless oil or solid .
Critical Optimization Factors: - Base Selection: NaH ensures efficient enolate formation compared to weaker bases like KCO, which may lead to incomplete reactions .
- Solvent System: THF facilitates better solubility of intermediates compared to DMF or DMSO, reducing side reactions .
- Temperature Control: Prolonged heating (>2 hours) can degrade the bromoalkyl reagent, reducing yield .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- H/C NMR: Characteristic peaks include the methyl group (δ ~1.3 ppm for CH), malonate ester carbonyls (δ ~170 ppm), and bromopropyl chain protons (δ ~3.4 ppm for CHBr) .
- HRMS: Experimental molecular weight must match the calculated value within 3 ppm error (e.g., CHBrO: calc. 295.1346, observed 295.1343) .
- TLC Monitoring: Use hexanes/EtOAc (4:1) to track reaction progress and confirm absence of starting materials .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in Buchwald-Hartwig coupling or cyclization reactions?
Methodological Answer:
- Steric Effects: The methyl and bromopropyl groups create a congested environment at the malonate core, slowing transmetalation in cross-coupling reactions. This necessitates bulky ligands (e.g., CyMOP) to stabilize Pd intermediates .
- Electronic Effects: The electron-withdrawing ester groups activate the β-carbon for nucleophilic substitution but reduce electrophilicity at the α-carbon, requiring strong bases (e.g., NaHMDS) for deprotonation .
Data Contradiction:
In some cases, competing elimination (e.g., HBr loss) occurs instead of substitution, especially with bulky substrates. This can be mitigated by using polar aprotic solvents like DMF .
Q. What strategies are effective for resolving axial chirality in derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries: Use (R)-BINOL-based ligands during Pd-catalyzed cyclization to induce enantioselectivity (up to 90% ee) .
- Dynamic Resolution: Employ kinetic resolution via asymmetric hydrolysis using lipases (e.g., Candida antarctica) to separate enantiomers .
Example Workflow:
Synthesize the malonamide derivative via saponification and amidation .
Perform enantioselective cyclization using Pd(OAc) and (R)-CyMOP .
Validate chirality via circular dichroism (CD) or chiral HPLC .
Data Interpretation and Contradictions
Q. How can researchers reconcile discrepancies in reported yields for this compound derivatives across studies?
Methodological Answer:
- Reaction Scale: Small-scale reactions (<1 mmol) often report higher yields due to better heat/mass transfer, while large-scale syntheses (>10 mmol) face mixing inefficiencies .
- Impurity Profiles: Unreacted starting materials (e.g., diethyl methylmalonate) may co-elute during chromatography, inflating yields. Use GC-MS or F NMR (if fluorinated analogs exist) to quantify purity .
Case Study:
A study reported 89% yield using NaH/THF , while another achieved only 65% with KCO/DMF . The disparity arises from incomplete enolate formation in the latter system.
Environmental and Safety Considerations
Q. What are the environmental fate and toxicity concerns associated with this compound?
Methodological Answer:
- Hydrolysis: The ester groups hydrolyze in aqueous environments (t ~72 hours at pH 7), forming malonic acid and 3-bromopropanol, which are less persistent but may exhibit aquatic toxicity .
- EPA Guidelines: Follow Low-Priority Substance (LPS) protocols for waste disposal, including neutralization with Ca(OH) before incineration .
Data Source:
Analog studies on diethyl malonate (CASRN 108-59-8) indicate low bioaccumulation potential (LogP ~1.07) but moderate ecotoxicity (LC for Daphnia magna: 12 mg/L) .
Future Research Directions
Q. Can computational modeling predict the regioselectivity of this compound in radical-mediated C–H functionalization?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to map transition states for radical addition. The malonate’s electron-deficient β-carbon favors attack by nucleophilic radicals (e.g., CF•) .
- Machine Learning: Train models on existing datasets (e.g., C−H bond dissociation energies) to predict optimal reaction conditions for new substrates .
Q. Tables
Table 1: Key Analytical Data for this compound Derivatives
| Compound ID | Molecular Formula | Calc. MW | Obs. MW (HRMS) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|---|
| 3ag | CHClO | 295.1346 | 295.1343 | 76 | >98% |
| 3aj | CHO | 353.1753 | 353.1751 | 89 | >99% |
| 3ak | CHNO | 367.1909 | 367.1898 | 68 | 95% |
| Data adapted from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
